ERD-308
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXUPNKLZNSUMC-YUQWMIPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H65N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ERD-308: A Technical Guide to its Mechanism of Action in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-308 is a potent, preclinical Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor alpha (ERα). In the context of Estrogen Receptor-positive (ER+) breast cancer, which accounts for approximately 80% of all diagnoses, ERα is a critical driver of tumor proliferation and survival.[1] Endocrine therapies targeting this receptor are a cornerstone of treatment, but resistance frequently develops. This compound represents a novel therapeutic modality that, instead of merely inhibiting the receptor, hijacks the cell's own ubiquitin-proteasome system to achieve its complete and efficient degradation. This document provides an in-depth technical overview of the mechanism of action, preclinical efficacy, and the experimental basis for the characterization of this compound.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule, comprising three key components: a ligand that binds to ERα, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements.[2][3] Its mechanism of action follows the PROTAC-mediated protein degradation pathway:
-
Ternary Complex Formation: this compound simultaneously binds to ERα and the VHL E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the ternary complex allows the VHL E3 ligase to tag ERα with a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cancer cell.
-
Catalytic Cycle: After degradation of the target protein, this compound is released and can engage another ERα molecule, enabling a catalytic cycle of degradation.
This mechanism of action is distinct from traditional inhibitors and Selective Estrogen Receptor Degraders (SERDs) like fulvestrant, with preclinical data suggesting this compound can induce more complete and faster ERα degradation.[1]
Preclinical Efficacy (In Vitro)
The preclinical efficacy of this compound has been evaluated in ER+ breast cancer cell lines, primarily MCF-7 and T47D. The key quantitative metrics are summarized below.
| Parameter | MCF-7 Cells | T47D Cells | Reference(s) |
| DC50 (Degradation) | 0.17 nM | 0.43 nM | [2][4][5] |
| IC50 (Proliferation) | 0.77 nM | Not Reported | [5] |
| Maximal Degradation | >95% at 5 nM | >95% at 5 nM | [2][4] |
-
DC50 (Half-maximal Degradation Concentration): The concentration of this compound required to degrade 50% of the ERα protein.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of cell proliferation.
In addition to its potent degradation activity, this compound has been shown to suppress the mRNA levels of ER-regulated genes, such as pGR and GREB1, further confirming its ability to abrogate ERα signaling.[5]
Signaling Pathways
This compound directly targets the central node of the ERα signaling pathway. By inducing the degradation of ERα, it prevents both the genomic and non-genomic actions of estrogen, leading to a shutdown of downstream pro-survival and proliferative signals.
Experimental Protocols
While the primary publication (Hu J, et al. J Med Chem. 2019) does not provide exhaustive step-by-step protocols in its main body or publicly accessible supplementary information, the methodologies can be inferred from standard biochemical assays.
Cell Culture
-
Cell Lines: MCF-7 and T47D (ER+ human breast adenocarcinoma cell lines).
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Cells are typically passaged at 80-90% confluency using Trypsin-EDTA.
Western Blot for ERα Degradation
This assay is used to quantify the amount of ERα protein in cells following treatment with this compound.
-
Cell Seeding: Plate MCF-7 or T47D cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is used to quantify the intensity of the ERα band relative to the loading control to determine the percentage of degradation.
Cell Proliferation Assay (WST-8/MTT)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control for a specified period (e.g., 4 days).
-
Reagent Addition: Add WST-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy and Clinical Status
As of the latest available information, detailed in vivo efficacy data for this compound, such as tumor growth inhibition in xenograft models, have not been published in the peer-reviewed literature. Similarly, there is no public record of this compound entering clinical trials. Further development and optimization of this compound or related compounds may be required before progressing to in vivo and clinical studies.
Conclusion
This compound is a highly potent PROTAC degrader of ERα that demonstrates significant preclinical activity in ER+ breast cancer cell lines. Its mechanism of action, which involves the catalytic degradation of ERα via the ubiquitin-proteasome system, offers a promising strategy to overcome the limitations of existing endocrine therapies. While in vivo and clinical data are not yet available, the in vitro profile of this compound establishes it as an important tool compound for studying ERα degradation and a valuable lead for the development of next-generation therapies for ER+ breast cancer. Further optimization may lead to new treatments for advanced and resistant forms of the disease.[2]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
ERD-308 PROTAC: A Technical Guide to Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the highly potent Proteolysis Targeting Chimera (PROTAC), ERD-308. Developed for the targeted degradation of the estrogen receptor alpha (ERα), this compound presents a promising therapeutic strategy for ER-positive breast cancer. This document details its chemical structure, a step-by-step synthesis protocol, its mechanism of action, and the experimental methodologies used for its characterization.
Core Structure and Properties
This compound is a heterobifunctional molecule composed of three key components: a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a ligand that binds to the estrogen receptor alpha (ERα). This design allows this compound to recruit the cellular ubiquitin-proteasome system to induce the degradation of ERα.
The structural components are:
-
E3 Ligase Ligand: A derivative of the VHL ligand.
-
Target Protein Ligand: A derivative of raloxifene, which binds to ERα.
-
Linker: A polyethylene glycol (PEG)-based linker connects the two ligands, providing the necessary spatial orientation for the formation of a productive ternary complex.
A summary of the physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₅₅H₆₅N₅O₉S₂ |
| Molecular Weight | 1004.26 g/mol |
| Appearance | White to yellow solid powder |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 13 |
| Rotatable Bond Count | 23 |
Quantitative Biological Activity
This compound has demonstrated exceptional potency in degrading ERα and inhibiting the proliferation of ER-positive breast cancer cell lines. The key quantitative metrics of its activity are summarized in the tables below.
Table 2.1: In Vitro Degradation of ERα by this compound
| Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| MCF-7 | 0.17 | >95% |
| T47D | 0.43 | >95% |
¹DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein.[1][2][3][4] ²Dₘₐₓ (Maximum Degradation) is the maximum percentage of protein degradation achieved.[1][2][3]
Table 2.2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ (nM)³ |
| MCF-7 | 0.77 |
³IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound that inhibits 50% of cell proliferation.
Mechanism of Action: Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal machinery. The PROTAC molecule simultaneously binds to ERα and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the VHL ligase to polyubiquitinate ERα. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged ERα, leading to the suppression of estrogen signaling in cancer cells.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of the ERα ligand, the VHL ligand-linker intermediate, and their final coupling. The detailed synthetic scheme is outlined in the primary publication by Hu et al. in the Journal of Medicinal Chemistry. Below is a summarized protocol for the final coupling step.
Final Coupling Step: Synthesis of this compound (Compound 32)
To a solution of the VHL ligand-linker intermediate (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) are added the ERα ligand (1.2 equivalents), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 equivalents), and N,N-Diisopropylethylamine (DIPEA) (3 equivalents). The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford this compound.
Note: This is a simplified representation. For a detailed, step-by-step synthesis of all intermediates, please refer to the supporting information of the original publication: Hu, J., et al. (2019). Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). Journal of Medicinal Chemistry, 62(3), 1420–1442.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Western Blot for ERα Degradation
This protocol outlines the procedure to quantify the degradation of ERα in breast cancer cells following treatment with this compound.
Materials:
-
MCF-7 or T47D cells
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against ERα and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the ERα signal to the loading control to determine the extent of degradation.
Cell Proliferation Assay (WST-8)
This protocol describes the use of a WST-8 assay to measure the effect of this compound on the proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 4 days).
-
WST-8 Assay: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting the data using a non-linear regression model.
Conclusion
This compound is a highly potent and efficacious PROTAC degrader of ERα. Its ability to induce profound and sustained degradation of ERα at sub-nanomolar concentrations highlights its potential as a next-generation therapeutic for ER-positive breast cancer. The detailed structural information, synthesis protocols, and experimental methodologies provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further optimization and in vivo studies will be crucial in translating the promise of this compound into a clinical reality.
References
ERD-308: A Technical Guide to its Impact on Estrogen-Responsive Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-308 is a potent Proteolysis Targeting Chimera (PROTAC) designed to specifically target and degrade the estrogen receptor alpha (ERα). This document provides a comprehensive technical overview of this compound's mechanism and its downstream effects on estrogen-responsive gene expression. It includes a detailed summary of its efficacy in degrading ERα, its impact on the transcription of key target genes, and the experimental protocols utilized for these assessments. This guide is intended to serve as a valuable resource for researchers in oncology and drug development focused on therapies for ER-positive breast cancer.
Core Mechanism of Action: ERα Degradation
This compound functions as a high-affinity degrader of ERα. It is a heterobifunctional molecule that simultaneously binds to ERα and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the ERα protein.[1][2][3][4][5][6] This targeted degradation effectively eliminates the primary driver of proliferation in ER-positive breast cancer cells.
Quantitative Data: ERα Degradation
The potency of this compound in inducing ERα degradation has been quantified in multiple ER-positive breast cancer cell lines. The half-maximal degradation concentration (DC50) values are summarized below.
| Cell Line | DC50 (nM) | Maximum Degradation (%) | Concentration for >95% Degradation | Reference |
| MCF-7 | 0.17 | >95% | ≥ 5 nM | [1][2][4][5][6][7] |
| T47D | 0.43 | >95% | ≥ 5 nM | [1][2][4][5][6][7] |
Effect on Estrogen-Responsive Gene Expression
The degradation of ERα by this compound leads to a significant reduction in the transcription of estrogen-responsive genes. This has been demonstrated through the analysis of mRNA levels of well-established ERα target genes, including the progesterone receptor (pGR) and GREB1 (Growth Regulation by Estrogen in Breast Cancer 1).
Quantitative Data: mRNA Suppression
This compound has been shown to effectively suppress the mRNA levels of pGR and GREB1 in MCF-7 cells. The effect is comparable to that of the selective estrogen receptor degrader (SERD) fulvestrant.[8]
| Gene Target | Cell Line | Concentration Range (nM) | Observed Effect | Reference |
| pGR | MCF-7 | 1 - 300 | Equivalent suppression to fulvestrant | [8] |
| GREB1 | MCF-7 | 1 - 300 | Equivalent suppression to fulvestrant | [8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound induces the degradation of ERα and the subsequent downregulation of estrogen-responsive genes.
Caption: this compound forms a ternary complex with ERα and VHL E3 ligase, leading to ERα ubiquitination and proteasomal degradation, thereby inhibiting the transcription of estrogen-responsive genes.
Experimental Workflow: Gene Expression Analysis
The following diagram outlines the typical workflow for assessing the effect of this compound on estrogen-responsive gene expression.
Caption: Workflow for quantifying changes in estrogen-responsive gene expression following treatment with this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: MCF-7 and T47D (ER-positive human breast adenocarcinoma cell lines).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for ERα Degradation
-
Cell Seeding: Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or control compounds for a specified duration (e.g., 4-24 hours).
-
Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to normalize the results.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Cell Treatment: Similar to the Western blotting protocol, cells are seeded and treated with this compound or controls.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is performed using a qPCR master mix, the synthesized cDNA as a template, and specific primers for the target genes (pGR, GREB1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative quantification of gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target genes is normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.
Conclusion
This compound is a highly effective PROTAC degrader of ERα, leading to a profound and dose-dependent reduction in the expression of key estrogen-responsive genes. Its ability to suppress the transcription of pro-proliferative genes like pGR and GREB1 underscores its therapeutic potential in ER-positive breast cancer. The provided data and protocols offer a foundational guide for further research and development of this promising therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 5. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Biological Properties of ERD-308
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-308 is a potent and selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the estrogen receptor alpha (ERα). As a bifunctional molecule, this compound simultaneously binds to ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of ERα. This mechanism of action offers a promising therapeutic strategy for ER-positive breast cancer. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound.
Chemical Properties
This compound is a complex small molecule composed of three key moieties: a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits the VHL E3 ligase.
| Property | Value |
| Chemical Name | (2S,4R)-1-((S)-2-(2-((5-(ethyl(2-(4-(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-ylcarbonyl)phenoxy)ethyl)amino)pentyl)oxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide |
| Molecular Formula | C₅₅H₆₅N₅O₉S₂ |
| Molecular Weight | 1004.26 g/mol |
| CAS Number | 2320561-35-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Biological Activity
This compound is a highly potent degrader of the estrogen receptor alpha (ERα) in ER-positive breast cancer cell lines. Its efficacy is demonstrated by its low nanomolar half-maximal degradation concentration (DC₅₀) and growth inhibition (GI₅₀) values.
| Cell Line | Assay Type | Value (nM) | Reference |
| MCF-7 | DC₅₀ (ERα degradation) | 0.17 | [1][2] |
| T47D | DC₅₀ (ERα degradation) | 0.43 | [1][2] |
| MCF-7 | GI₅₀ (Cell proliferation) | 0.77 | [1] |
Mechanism of Action: PROTAC-mediated Degradation
This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein.
Downstream Signaling Pathway
By degrading ERα, this compound effectively shuts down estrogen-mediated signaling pathways that are critical for the proliferation of ER-positive breast cancer cells.
References
ERD-308: A Technical Guide to a Novel PROTAC for Endocrine-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endocrine therapies form the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer, which accounts for the majority of breast cancer cases. However, a significant portion of these cancers develops resistance to these treatments, often through mutations in the estrogen receptor alpha gene (ESR1) or through the activation of alternative signaling pathways. ERD-308 is a preclinical proteolysis-targeting chimera (PROTAC) designed to address this challenge by inducing the degradation of the estrogen receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy in both endocrine-sensitive and potentially resistant settings, and detailed experimental protocols for its evaluation.
Introduction: The Challenge of Endocrine Resistance
Estrogen receptor-positive (ER+) breast cancer is fueled by the hormone estrogen, which binds to and activates the estrogen receptor, a transcription factor that drives tumor growth.[1] Standard-of-care endocrine therapies, such as tamoxifen and aromatase inhibitors, work by either blocking estrogen binding to ER or by reducing estrogen production. While initially effective, many tumors develop resistance, a major clinical hurdle.[2]
Mechanisms of endocrine resistance are multifaceted and include:
-
ESR1 Mutations: Acquired mutations in the ligand-binding domain of ER, such as Y537S and D538G, can lead to constitutive, ligand-independent activation of the receptor.
-
Upregulation of ER Signaling: Increased expression or hypersensitivity of the ER pathway.
-
Crosstalk with Other Signaling Pathways: Activation of alternative growth factor pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can bypass the need for ER-mediated signaling.[3][4]
Selective Estrogen Receptor Degraders (SERDs), like fulvestrant, represent a therapeutic strategy to combat resistance by promoting the degradation of the ER protein.[1] However, the efficacy of current SERDs can be limited by poor pharmacokinetic properties.[1] PROTACs, such as this compound, offer a novel approach to targeted protein degradation with the potential for improved potency and efficacy.[1][2]
This compound: Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the estrogen receptor.[5] It is composed of three key components:
-
A ligand that binds to the Estrogen Receptor (ERα): This "warhead" specifically targets the molecule to the protein of interest.
-
A ligand that binds to an E3 ubiquitin ligase: this compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1]
-
A flexible linker: This connects the ER-binding and VHL-binding moieties, facilitating the formation of a ternary complex between ER, this compound, and the VHL E3 ligase.
The formation of this ternary complex brings the E3 ligase in close proximity to the estrogen receptor, leading to the polyubiquitination of ER. This polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the ER protein. By eliminating the ER protein entirely, this compound can potentially overcome resistance mechanisms that arise from mutations or ligand-independent activation of the receptor.
Signaling Pathway and Mechanism of Action Diagram
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: ERD-308 Treatment of T47D Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-308 is a potent, high-affinity Proteolysis Targeting Chimera (PROTAC) designed to selectively target the estrogen receptor (ERα) for degradation.[1][2] In estrogen receptor-positive (ER+) breast cancer cell lines such as T47D, ERα is a key driver of tumor proliferation and survival.[2] this compound hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of ERα, offering a promising therapeutic strategy for ER+ breast cancer.[3][4] These application notes provide detailed protocols for evaluating the efficacy of this compound in T47D cells.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This binding facilitates the formation of a ternary complex between ERα and the E3 ligase, leading to the polyubiquitination of ERα. The polyubiquitinated ERα is then recognized and degraded by the proteasome, resulting in the suppression of ERα signaling and subsequent inhibition of cancer cell growth.[3][6]
Figure 1: Mechanism of this compound-mediated ERα degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for the effects of this compound on T47D and related breast cancer cell lines.
Table 1: ERα Degradation Efficiency
| Cell Line | DC₅₀ (nM) | Maximum Degradation (%) | Concentration for >95% Degradation | Reference |
| T47D | 0.43 | >95% | 5 nM | [1][2][7] |
| MCF-7 | 0.17 | >95% | 5 nM | [1][2][7] |
Table 2: Anti-proliferative Activity
| Cell Line | IC₅₀ (nM) | Assay | Reference |
| T47D | Data not available | - | |
| MCF-7 | 0.77 | WST-8 assay (4 days) | [5] |
Note: While a specific IC₅₀ for T47D cells is not available in the reviewed literature, the potent ERα degradation in this cell line strongly suggests significant anti-proliferative effects.
Experimental Protocols
T47D Cell Culture
Materials:
-
T47D cells (ATCC HTB-133)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
Protocol:
-
Culture T47D cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For subculturing, aspirate the medium and wash the cells with PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes until cells detach.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.
ERα Degradation Assay (Western Blot)
Figure 2: Workflow for ERα degradation assessment by Western Blot.
Protocol:
-
Seed T47D cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation.
Cell Proliferation Assay (MTT Assay)
Materials:
-
T47D cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
Figure 3: Experimental workflow for apoptosis analysis.
Protocol:
-
Treat T47D cells with this compound at the desired concentrations for 48-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Analyze the cells by flow cytometry. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Protocol:
-
Treat T47D cells with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Downstream Signaling Effects
Degradation of ERα by this compound is expected to downregulate the expression of estrogen-responsive genes that are critical for breast cancer cell proliferation and survival.[5] This includes genes involved in cell cycle progression, such as cyclin D1, and growth-promoting factors. The PI3K/Akt/mTOR pathway is a known downstream effector of ERα signaling, and its activity may be suppressed following this compound treatment.
Figure 4: Downstream effects of this compound treatment.
Conclusion
This compound is a highly effective degrader of ERα in T47D breast cancer cells. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound, including its potent ERα-degrading activity, and its impact on cell proliferation, apoptosis, and cell cycle progression. These studies are crucial for the further development of this compound as a potential therapeutic agent for ER+ breast cancer.
References
- 1. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Proteolysis-targeting chimeras and their implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]
- 8. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of ERα Degradation by ERD-308
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of Estrogen Receptor Alpha (ERα) induced by the PROTAC (Proteolysis Targeting Chimera) degrader, ERD-308, using Western blot analysis. The included data and methodologies are intended to guide researchers in the evaluation of ERα as a therapeutic target in relevant cancer cell lines.
Quantitative Data Summary
This compound is a highly potent and effective degrader of the ERα protein.[1][2][3] Its efficacy has been demonstrated in estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D.[1][2][3][4][5] The compound induces more than 95% degradation of ERα at concentrations as low as 5 nM in both cell lines.[1][2][3][5][6] The degradation of ERα by this compound is dose-dependent.[5][7]
| Cell Line | This compound DC50 Value | Extent of Degradation | Reference |
| MCF-7 | 0.17 nM | >95% at 5 nM | [1][2][3][4][5][6] |
| T47D | 0.43 nM | >95% at 5 nM | [1][2][3][5] |
Signaling Pathway Diagram
This compound functions as a PROTAC, which induces the degradation of target proteins through the ubiquitin-proteasome system.[1] It is a hetero-bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, in this case, ERα, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of this compound-mediated ERα degradation.
Experimental Protocol: Western Blot for ERα Degradation
This protocol outlines the steps for treating cells with this compound and subsequently analyzing ERα protein levels via Western blotting.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate MCF-7 or T47D cells in appropriate culture dishes and allow them to adhere and reach 50-70% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response curve from 0.1 nM to 100 nM). Include a vehicle-only control (DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) to assess the kinetics of degradation.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody for a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.
-
Experimental Workflow Diagram
Caption: Western blot workflow for ERα degradation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]
- 7. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of ERD-308 Dose-Response Curve In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-308 is a potent Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers.[1][2][3] As a PROTAC, this compound functions by forming a ternary complex between ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[4] This mechanism of action offers a promising therapeutic strategy for ER-positive (ER+) breast cancer.[2][5]
These application notes provide a detailed protocol for determining the in vitro dose-response curve of this compound in relevant cancer cell lines. The primary readouts will be the degradation of ERα (quantified as the DC50 value) and the inhibition of cell proliferation (quantified as the IC50 value).
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in well-established ER+ breast cancer cell lines.
| Cell Line | Parameter | Value (nM) | Reference |
| MCF-7 | DC50 (ERα degradation) | 0.17 | [6][7][8] |
| T47D | DC50 (ERα degradation) | 0.43 | [6][8] |
| MCF-7 | IC50 (Cell Proliferation) | 0.77 | [7] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. IC50 is the concentration of the compound that results in 50% inhibition of a biological process.
Signaling Pathway of this compound
This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of ERα. The molecule consists of a ligand that binds to ERα, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity results in the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. The degradation of ERα leads to the downregulation of ER-responsive genes, such as pGR and GREB1, ultimately inhibiting the proliferation of ER+ breast cancer cells.[7]
Caption: this compound Mechanism of Action.
Experimental Protocols
Protocol 1: Determination of ERα Degradation (DC50) by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of ERα in ER+ breast cancer cell lines (e.g., MCF-7 or T47D) following treatment with this compound.
Materials:
-
ER+ breast cancer cell lines (MCF-7, T47D)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested concentration range is 0.01 nM to 1000 nM. Include a vehicle control (DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for ERα and the loading control.
-
Normalize the ERα band intensity to the loading control.
-
Plot the normalized ERα levels against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the DC50 value.
-
Caption: DC50 Determination Workflow.
Protocol 2: Determination of Cell Proliferation Inhibition (IC50)
This protocol describes how to measure the inhibitory effect of this compound on the proliferation of ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cell lines (MCF-7, T47D)
-
Cell culture medium
-
This compound stock solution
-
96-well clear-bottom plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, WST-8, or similar)
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 4-5 days).[7]
-
Cell Viability Measurement:
-
On the day of the assay, allow the plate and the proliferation reagent to equilibrate to room temperature.
-
Add the proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the vehicle-treated cells (representing 100% proliferation).
-
Plot the percentage of cell proliferation against the logarithm of the this compound concentration.
-
Use a non-linear regression model to determine the IC50 value.
-
Caption: IC50 Determination Workflow.
References
- 1. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ERD-308 Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-308 is a highly potent, selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the estrogen receptor (ER).[1][2][3][4] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This mechanism of action makes this compound a promising therapeutic candidate for estrogen receptor-positive (ER+) breast cancer.[2][3][7][8] In preclinical research, this compound has demonstrated superior ER degradation compared to fulvestrant, an established selective ER degrader (SERD).[2][3][9]
These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies, ensuring optimal delivery and bioavailability for accurate and reproducible experimental outcomes.
Physicochemical and In Vitro Efficacy Data
A summary of the key physicochemical properties and in vitro efficacy data for this compound is presented below.
| Parameter | Value | Cell Lines | Reference |
| Molecular Formula | C55H65N5O9S2 | N/A | |
| Molecular Weight | 1004.3 g/mol | N/A | [5] |
| DC50 (ER Degradation) | 0.17 nM | MCF-7 | [1][3][10] |
| 0.43 nM | T47D | [1][3][9][10] | |
| GI50 (Growth Inhibition) | 0.77 nM | MCF-7 | [5] |
| In Vitro Solubility | ~50 mg/mL | DMSO | [10] |
In Vivo Formulation Protocols
The selection of an appropriate vehicle is critical for the effective delivery of this compound in animal models. Below are established protocols for preparing this compound formulations suitable for various administration routes, such as oral gavage and intraperitoneal injection.[1] It is recommended to prepare fresh solutions for each experiment.[1]
Formulation 1: PEG300/Tween-80/Saline
This formulation creates a suspended solution suitable for both oral and intraperitoneal administration.[1]
Table 1: Reagents for PEG300/Tween-80/Saline Formulation
| Reagent | Percentage of Final Volume | Example Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[1]
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix again until the solution is homogenous.
-
Finally, add saline to reach the final desired volume and mix well.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Formulation 2: SBE-β-CD in Saline
This formulation also yields a suspended solution appropriate for oral and intraperitoneal routes.[1]
Table 2: Reagents for SBE-β-CD in Saline Formulation
| Reagent | Percentage of Final Volume | Example Volume for 1 mL |
| DMSO | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[1]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the tube.
-
Mix thoroughly until a uniform suspension is achieved. Sonication can be used to facilitate mixing.[10]
Formulation 3: Corn Oil
This formulation is suitable for creating a suspended solution for oral and intraperitoneal administration.[1]
Table 3: Reagents for Corn Oil Formulation
| Reagent | Percentage of Final Volume | Example Volume for 1 mL |
| DMSO | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
Protocol:
-
Prepare a clear stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[1][10]
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the corn oil to the tube.
-
Mix thoroughly until a uniform suspension is formed. Ultrasonication can be utilized to aid in creating a homogenous mixture.[10]
Storage and Stability
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[10] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][10] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Visualizing the Mechanism and Workflow
To better understand the mechanism of action of this compound and the experimental workflow, the following diagrams are provided.
Caption: Mechanism of this compound induced ER degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 3. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols: ERD-308 for Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-308 is a highly potent, selective, and experimental Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor (ERα).[1][2][3][4][5] As a key driver in the majority of breast cancers, ERα is a validated therapeutic target.[1][4][5] this compound offers a novel therapeutic modality by hijacking the ubiquitin-proteasome system to specifically eliminate the ERα protein, thereby providing a potential advantage over traditional inhibitors. These application notes provide a comprehensive overview and detailed protocols for the long-term experimental evaluation of this compound.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the Estrogen Receptor, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. This targeted protein degradation approach differs from small molecule inhibitors which only block the protein's function.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro performance metrics of this compound in ER-positive breast cancer cell lines.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | DC50 (nM) | Maximum ER Degradation (%) | Concentration for >95% Degradation |
| MCF-7 | 0.17[1][3][4][5][6] | >95[1][3][5][6] | 5 nM[1][3][5][6] |
| T47D | 0.43[1][3][4][5][6] | >95[1][3][5][6] | 5 nM[1][3][5][6] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) |
| MCF-7 | 0.77 |
Experimental Protocols
Protocol 1: In Vitro ERα Degradation Assay
Objective: To determine the concentration-dependent degradation of ERα by this compound in breast cancer cells.
Materials:
-
MCF-7 or T47D cells
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
Primary antibodies: anti-ERα, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against ERα and a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis: Quantify band intensities and normalize ERα levels to the loading control. Calculate DC50 values using non-linear regression analysis.
Caption: Workflow for in vitro ERα degradation assay.
Protocol 2: Long-Term In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the long-term anti-tumor efficacy of this compound in an ER-positive breast cancer xenograft model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or NSG)
-
MCF-7 cells
-
Matrigel
-
This compound
-
Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Implantation:
-
Resuspend MCF-7 cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Dosing:
-
Prepare this compound in the vehicle formulation.
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined schedule (e.g., daily, twice weekly).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the animals.
-
-
Study Endpoint and Tissue Collection:
-
Continue the study for a predefined period (e.g., 4-8 weeks) or until tumors in the control group reach the maximum allowed size.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI) and perform statistical analysis.
-
References
- 1. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]
- 2. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
ERD-308 off-target effects in breast cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ERD-308 in breast cancer cells.
Introduction to this compound
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor (ERα)[1][2][3][4][5]. It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway[6][7][8][9]. Comprised of a ligand that binds to ERα and another that recruits an E3 ubiquitin ligase, this compound brings the E3 ligase into close proximity with ERα, leading to its ubiquitination and subsequent degradation by the proteasome[6][10]. While highly potent, it is crucial to characterize any potential off-target effects, which for a PROTAC primarily involve the unintended degradation of other proteins.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of this compound off-target effects?
A1: Off-target effects of this compound, as a PROTAC, can arise from several mechanisms:
-
Off-target protein degradation: The ERα-binding ligand of this compound may have some affinity for other proteins with similar structural motifs, leading to their unintended degradation.
-
E3 ligase-related effects: The E3 ligase recruited by this compound has its own set of natural protein substrates. The presence of this compound could potentially alter the degradation profile of these natural substrates.
-
Pathway-level off-target effects: The degradation of an unintended protein could inadvertently modulate signaling pathways that are important for breast cancer cell biology[11][12][13][14].
Q2: How can I experimentally identify off-target protein degradation by this compound?
A2: The most comprehensive method for identifying off-target protein degradation is through mass spectrometry-based proteomics[6][15][16]. This approach allows for the unbiased, global analysis of protein abundance changes in breast cancer cells following treatment with this compound. By comparing the proteome of treated cells to vehicle-treated controls, you can identify proteins that are significantly downregulated, indicating potential off-target degradation.
Q3: What is the "hook effect" and how can I avoid it in my experiments with this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation[2]. This occurs because at very high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. To avoid the hook effect, it is essential to perform a dose-response experiment to determine the optimal concentration range for this compound that results in maximal ERα degradation.
Q4: Are there known off-target effects for this compound?
A4: The initial characterization of this compound demonstrated high potency and selectivity for ERα degradation[1][2][3][4][5]. However, comprehensive, unbiased proteomic screens are necessary to definitively identify any off-target degradation events in specific breast cancer cell lines. Researchers using this compound are encouraged to perform their own off-target profiling experiments.
Troubleshooting Guides
Problem 1: I am not observing ERα degradation after treating my breast cancer cells with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment to find the optimal concentration. Remember to test a wide range to account for the "hook effect". |
| Cell Line Specificity | Ensure that your breast cancer cell line expresses sufficient levels of both ERα and the E3 ligase recruited by this compound. |
| Experimental Duration | Optimize the treatment duration. Protein degradation is a dynamic process, and the time to maximal degradation can vary between cell lines. |
| Compound Integrity | Verify the integrity and purity of your this compound compound. |
Problem 2: I have identified a potential off-target protein that is degraded upon this compound treatment. How do I validate this finding?
| Validation Step | Description |
| Western Blotting | Use a specific antibody to confirm the degradation of the putative off-target protein by Western blot. |
| Dose-Response Analysis | Determine if the degradation of the potential off-target is dose-dependent and correlates with the degradation of ERα. |
| Rescue Experiments | If possible, overexpress the potential off-target protein and assess if it rescues any phenotypic effects observed with this compound treatment. |
| Structural Homology Analysis | Investigate if the identified off-target protein shares structural similarities with ERα that might explain the binding of this compound. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's on-target activity and provide a hypothetical example of how to present off-target data.
Table 1: On-Target Activity of this compound in Breast Cancer Cell Lines
| Cell Line | DC50 (nM) for ERα Degradation | Dmax (% of ERα Degradation) | Reference |
| MCF-7 | 0.17 | >95% | [1][2][3][4][5] |
| T47D | 0.43 | >95% | [1][2][3][4][5] |
DC50: Concentration at which 50% of the protein is degraded. Dmax: Maximum percentage of protein degradation.
Table 2: Hypothetical Off-Target Degradation Profile of this compound in MCF-7 Cells (as determined by proteomics)
| Protein | % Degradation at 10 nM this compound | Putative Function | Validation Status |
| ERα (ESR1) | 98% | Nuclear hormone receptor, on-target | Validated |
| Protein X | 45% | Kinase involved in cell cycle | Pending Validation |
| Protein Y | 30% | Scaffolding protein | Pending Validation |
| Protein Z | 15% | Transcription factor | Pending Validation |
Experimental Protocols
Protocol 1: Global Proteomics to Identify Off-Target Effects of this compound
-
Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with this compound at its optimal degradation concentration (and a higher concentration to check for the hook effect) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer compatible with mass spectrometry. Extract the total protein and determine the concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify and quantify the proteins from the MS data. Compare the protein abundance between this compound-treated and vehicle-treated samples to identify proteins with significantly reduced levels.
Protocol 2: Western Blotting for Validation of Off-Target Degradation
-
Cell Treatment and Lysis: Treat breast cancer cells with a range of this compound concentrations and a vehicle control. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against ERα, the putative off-target protein, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Densitometry: Quantify the band intensities to determine the extent of protein degradation at different this compound concentrations.
Visualizations
Caption: Mechanism of this compound mediated degradation of ERα.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 5. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 8. Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathway dysregulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uclahealth.org [uclahealth.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Potential mechanisms of resistance to ERD-308
Welcome to the technical support center for ERD-308, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor (ERα). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address potential challenges during your experiments, with a focus on understanding potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to the Estrogen Receptor α (ERα) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[1] This leads to the depletion of ERα protein levels in cancer cells, thereby inhibiting downstream signaling pathways that promote tumor growth.
Q2: My ER-positive breast cancer cell line is showing reduced sensitivity to this compound. What are the potential causes?
A2: Reduced sensitivity to this compound can arise from several potential mechanisms, broadly categorized as either target-related or PROTAC machinery-related. These include:
-
Alterations in the Target Protein (ERα):
-
Mutations in the ESR1 gene (encoding ERα) that prevent this compound binding. While PROTACs can often degrade mutated proteins, specific mutations at the binding site could confer resistance.[2][3]
-
Downregulation or complete loss of ERα expression. If the target protein is not present, this compound will have no effect.[4][5]
-
-
Alterations in the Ubiquitin-Proteasome System:
-
Mutations or downregulation of components of the VHL E3 ligase complex.[6] This can impair the ability of this compound to recruit the E3 ligase to ERα.
-
Genomic alterations in core components of the E3 ligase complexes can lead to acquired resistance.[6]
-
Dysregulation of the ubiquitin-proteasome pathway, affecting the overall efficiency of protein degradation.[7][8]
-
-
Drug Efflux:
-
Increased expression of drug efflux pumps, such as MDR1 (P-glycoprotein), which can actively transport this compound out of the cell, reducing its intracellular concentration.[9]
-
-
Activation of Bypass Signaling Pathways:
Q3: How can I experimentally investigate the potential mechanisms of resistance to this compound in my cell line?
A3: A systematic approach is recommended. Please refer to the Troubleshooting Guide and the detailed Experimental Protocols sections below. Key initial steps would include:
-
Confirming ERα Expression: Verify the presence of ERα protein in your resistant cell line compared to a sensitive control.
-
Assessing ERα Degradation: Determine if this compound is still capable of inducing ERα degradation in the resistant cells.
-
Sequencing ESR1 and VHL Complex Genes: Identify potential mutations that could interfere with this compound function.
-
Evaluating Drug Efflux Pump Activity: Assess the expression and activity of pumps like MDR1.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant ERα degradation observed after this compound treatment. | 1. Loss or significant downregulation of ERα expression. 2. Mutations in ERα preventing this compound binding. 3. Dysfunctional VHL E3 ligase complex. 4. Inefficient proteasomal degradation. | 1. Perform Western blot to confirm ERα protein levels. 2. Sequence the ESR1 gene. 3. Sequence genes encoding VHL and its binding partners (e.g., CUL2). Perform a functional assay with a known VHL-dependent PROTAC targeting a different protein. 4. Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound and observe for accumulation of ubiquitinated ERα. |
| ERα is degraded, but cells continue to proliferate. | 1. Activation of bypass signaling pathways. 2. Development of a subpopulation of ER-independent cells. | 1. Perform phosphoproteomic or Western blot analysis for key nodes in pathways like PI3K/AKT and MAPK. Consider combination therapy with inhibitors of these pathways. 2. Perform single-cell cloning and characterize the ERα status and this compound sensitivity of the resulting clones. |
| Reduced this compound potency (higher DC50/IC50) compared to published data. | 1. Increased drug efflux. 2. Suboptimal experimental conditions. | 1. Measure the expression of MDR1 and other efflux pumps. Test the effect of co-treatment with an MDR1 inhibitor (e.g., verapamil). 2. Ensure proper storage and handling of this compound. Optimize treatment time and concentration. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in sensitive ER-positive breast cancer cell lines. This can serve as a baseline for your experiments.
| Cell Line | DC50 (ERα Degradation) | GI50 (Growth Inhibition) | Reference |
| MCF-7 | 0.17 nM | 0.77 nM | [13][14] |
| T47D | 0.43 nM | Not Reported | [13] |
Signaling and Experimental Workflow Diagrams
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. mdpi.com [mdpi.com]
- 3. kuickresearch.com [kuickresearch.com]
- 4. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the Ubiquitin–Proteasome System and Recent Advances in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Development Targeting the Ubiquitin–Proteasome System (UPS) for the Treatment of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 10. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 12. Mechanisms of endocrine resistance in breast cancer: an overview of the proposed roles of noncoding RNA | springermedizin.de [springermedizin.de]
- 13. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Troubleshooting ERD-308 insolubility in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with ERD-308 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor (ER).[1][2][3] It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the ER.[1] By bringing the ER into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent degradation of the ER by the proteasome.[4][5][6] This mechanism makes it a promising candidate for the treatment of ER-positive breast cancer.[2][7]
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the recommended solvents and stock solution concentrations?
This compound has limited aqueous solubility. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[8] It is sparingly soluble in DMSO, typically in the range of 1-10 mg/mL.[8] For most in vitro cell-based assays, preparing a high-concentration stock solution in DMSO (e.g., 10 mM) and then diluting it into the aqueous assay buffer is the standard approach. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: My this compound precipitated out of solution even with a low final DMSO concentration. What can I do to improve its solubility in my assay?
If you are still observing precipitation, consider the following troubleshooting steps:
-
Sonication: After diluting the DMSO stock into your aqueous buffer, sonicate the solution. This can help to break up aggregates and improve dissolution.[1][2]
-
Gentle Heating: Gently warming the solution can aid in dissolving the compound. However, be cautious with temperature-sensitive components in your assay medium.[1]
-
Use of Pluronic F-68: For cell-based assays, the addition of a small amount of Pluronic F-68 (a non-ionic surfactant) to the final dilution buffer can help to maintain the solubility of hydrophobic compounds.
-
Sequential Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions of the DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
-
Formulation with Co-solvents: For specific applications, co-solvents can be used. However, their compatibility with your specific assay must be validated. Common co-solvents used for in vivo formulations that could be adapted for in vitro use with caution include PEG300 and Tween-80.[1][2]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/Formulation | Concentration | Notes | Reference |
| DMSO | 1-10 mg/mL | Sparingly soluble | [8] |
| Methanol | 0.1-1 mg/mL | Slightly soluble | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 1.25 mg/mL | Suspension, requires sonication | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL | Suspension, requires ultrasonication | [2] |
| 10% DMSO + 90% Corn Oil | 1.25 mg/mL | Suspension, requires ultrasonication | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously.
-
If necessary, gently warm the solution and/or sonicate in a water bath until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in 100% DMSO to create intermediate concentrations.
-
Further dilute the intermediate DMSO solutions into your final cell culture medium to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all treatments and is at a level that does not affect cell viability or the assay readout (typically ≤ 0.5%).
-
Mix thoroughly by gentle inversion or pipetting. If precipitation is observed, refer to the troubleshooting section.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: A logical workflow for troubleshooting this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]
- 3. This compound|CAS 2320561-35-9|DC Chemicals [dcchemicals.com]
- 4. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. caymanchem.com [caymanchem.com]
Overcoming the hook effect with ERD-308 in ternary complex formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ERD-308, a potent Proteolysis Targeting Chimera (PROTAC) for the degradation of the Estrogen Receptor (ER). This guide focuses on overcoming the hook effect and ensuring successful ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional PROTAC designed to target the Estrogen Receptor (ERα) for degradation.[1][2][3][4] It consists of a ligand that binds to the ERα and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] By bringing ERα and VHL into close proximity, this compound facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[6][] This leads to the depletion of ERα protein levels in cancer cells.
Q2: What is the "hook effect" in the context of this compound experiments?
The hook effect is a phenomenon observed in ternary complex-based assays where an excess concentration of the PROTAC, such as this compound, leads to a decrease in the desired signal (e.g., ternary complex formation or target degradation).[8][9][10][11] At optimal concentrations, this compound effectively bridges the ERα and VHL proteins to form a productive ternary complex. However, at excessively high concentrations, this compound can independently bind to either ERα or VHL, forming binary complexes that do not lead to degradation and compete with the formation of the ternary complex.[8][9][11] This results in a characteristic bell-shaped dose-response curve.[9][12]
Q3: What are the key parameters to consider for successful ternary complex formation with this compound?
The formation and stability of the this compound:ERα:VHL ternary complex are critical for effective ERα degradation. Key parameters include:
-
Binary Binding Affinities: The binding strength of this compound to both ERα and the VHL E3 ligase.
-
Cooperativity (α): A measure of how the binding of one protein to this compound influences the binding of the other protein. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[13]
-
Concentration of Reactants: The relative concentrations of this compound, ERα, and VHL are crucial for maximizing ternary complex formation and avoiding the hook effect.
Q4: Which assays can be used to study this compound mediated ternary complex formation and degradation?
Several biophysical and cellular assays can be employed:
-
Proximity-Based Assays (AlphaLISA, TR-FRET): These are homogeneous assays that measure the proximity of tagged ERα and VHL proteins in the presence of this compound. They are well-suited for detecting ternary complex formation and are amenable to high-throughput screening.[6][][12][14]
-
Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[][15][16][17]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the energetics and cooperativity of ternary complex formation.[14][15][18]
-
Western Blotting: A standard method to quantify the degradation of ERα protein levels in cells treated with this compound.
-
NanoBRET™ Assays: A live-cell assay to monitor ternary complex formation and target engagement in a physiological context.
Troubleshooting Guide: Overcoming the Hook Effect
This guide provides a systematic approach to troubleshoot and mitigate the hook effect when using this compound.
Problem: Bell-shaped dose-response curve or loss of activity at high this compound concentrations.
Possible Cause 1: Suboptimal this compound Concentration Range
-
Solution: Perform a wide-range dose-response experiment with this compound, spanning from picomolar to high micromolar concentrations. This will help to identify the optimal concentration window for ternary complex formation and degradation, and to clearly define the "hook" region of the curve. It is recommended to use a semi-logarithmic dilution series.[9]
Possible Cause 2: Imbalance in the concentration of binding partners
-
Solution: Optimize the concentrations of the target protein (ERα) and the E3 ligase (VHL) in your assay. The ideal ratio will depend on the specific assay format and the binding affinities of this compound. In biochemical assays, titrating both the target protein and the E3 ligase against a fixed concentration of this compound can help identify the optimal stoichiometry.
Possible Cause 3: Low Cooperativity of the Ternary Complex
-
Solution: While the intrinsic cooperativity of this compound cannot be altered, understanding it is key. If cooperativity is low, the window for optimal ternary complex formation will be narrower, making the hook effect more pronounced. Biophysical characterization using techniques like SPR or ITC can determine the cooperativity factor (α). A higher positive cooperativity can help to stabilize the ternary complex and potentially reduce the hook effect.[8]
Possible Cause 4: Assay-specific artifacts
-
Solution:
-
For Proximity-Based Assays (AlphaLISA/TR-FRET): Ensure that the tags on the proteins do not sterically hinder the formation of the ternary complex. Experiment with different tag placements or types. Also, optimize the concentration of the donor and acceptor beads/fluorophores.[12]
-
For Cellular Assays: Cellular permeability and efflux of this compound can influence its intracellular concentration. Consider using different cell lines or employing permeability enhancers if poor cell penetration is suspected.
-
Quantitative Data
While specific binding affinities (Kd) and the cooperativity factor (α) for this compound are not publicly available, the following table summarizes its reported biological activity. Researchers are encouraged to experimentally determine the binding parameters for their specific assay systems.
| Parameter | Cell Line | Value | Reference |
| DC50 (50% Degradation Concentration) | MCF-7 | 0.17 nM | [1][3][5][19][20][21][22] |
| T47D | 0.43 nM | [1][3][5][19][20][21][22] | |
| GI50 (50% Growth Inhibition) | MCF-7 | 0.77 nM | [19] |
Table 1: Biological Activity of this compound.
| Parameter | Method | Experimental Value |
| This compound Kd for ERα | e.g., SPR, ITC | User-determined |
| This compound Kd for VHL | e.g., SPR, ITC | User-determined |
| Ternary Complex Cooperativity (α) | e.g., SPR, ITC | User-determined |
Table 2: Template for User-Determined Binding and Cooperativity Data.
Experimental Protocols
AlphaLISA Protocol for Ternary Complex Formation
This protocol provides a general framework for assessing this compound mediated ternary complex formation between tagged ERα and VHL proteins.
Materials:
-
Recombinant ERα protein (e.g., with a GST-tag)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex (e.g., with a His-tag)
-
This compound
-
AlphaLISA anti-GST Acceptor beads
-
AlphaLISA Streptavidin-Donor beads (if using biotinylated anti-His antibody) or anti-His Donor beads
-
Biotinylated anti-His antibody (if applicable)
-
AlphaLISA Assay Buffer
-
384-well white microplates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in AlphaLISA Assay Buffer.
-
Prepare solutions of ERα and VBC complex at the desired concentrations in AlphaLISA Assay Buffer.
-
-
Assay Assembly:
-
Add 2.5 µL of the this compound serial dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the ERα protein solution to each well.
-
Add 2.5 µL of the VBC complex solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.
-
-
Bead Addition:
-
Prepare a mix of AlphaLISA Acceptor and Donor beads in AlphaLISA Assay Buffer.
-
Add 2.5 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
SPR Protocol for Ternary Complex Kinetics and Affinity
This protocol outlines a general approach for characterizing the this compound:ERα:VHL ternary complex using Surface Plasmon Resonance.
Materials:
-
SPR instrument and sensor chip (e.g., a streptavidin-coated chip)
-
Biotinylated VBC complex
-
Recombinant ERα protein
-
This compound
-
SPR running buffer
Procedure:
-
Ligand Immobilization:
-
Immobilize the biotinylated VBC complex onto the streptavidin-coated sensor chip surface to a desired response level.
-
-
Binary Interaction Analysis (this compound and VHL):
-
Inject a series of concentrations of this compound over the immobilized VBC surface to determine the binding kinetics and affinity (kon, koff, Kd).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of ERα and varying concentrations of this compound.
-
Inject these pre-incubated solutions over the immobilized VBC surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Alternatively, inject a fixed concentration of this compound and ERα simultaneously over the VBC surface.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the affinity of this compound to VHL in the presence and absence of ERα.
-
Visualizations
Caption: Mechanism of action of this compound leading to ERα degradation.
Caption: Troubleshooting workflow for the hook effect in this compound experiments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]
- 3. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. med.emory.edu [med.emory.edu]
- 16. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Item - Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - American Chemical Society - Figshare [acs.figshare.com]
ERD-308 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of ERD-308, a potent and selective estrogen receptor (ER) PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that potently and selectively degrades the estrogen receptor (ERα).[1] It functions by simultaneously binding to ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.[2] This mechanism of action makes it a valuable tool for studying the effects of ERα depletion and a potential therapeutic agent for ER-positive breast cancer.[1][3]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the stability and activity of this compound. For the solid powder, long-term storage at -20°C for up to three years or at 4°C for up to two years is recommended. For stock solutions in solvent, it is best to store them at -80°C for up to six months or at -20°C for up to one month. It is also advised to protect the compound from light during storage and transportation. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[4]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO. For in vivo applications, specific formulations using co-solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described.[5]
Q4: What are the recommended working concentrations for this compound in cell-based assays?
A4: this compound is highly potent, with DC50 values (the concentration causing 50% degradation of the target protein) of 0.17 nM in MCF-7 cells and 0.43 nM in T47D cells.[3][6] Significant ERα degradation (>95%) is observed at concentrations as low as 5 nM in these cell lines.[3][6] For cell proliferation inhibition in MCF-7 cells, the IC50 is approximately 0.77 nM.[4] The optimal concentration will depend on the specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low ERα degradation observed. | Improper storage or handling of this compound: Compound may have degraded due to exposure to light, high temperatures, or multiple freeze-thaw cycles. | Ensure this compound is stored according to the recommended conditions. Prepare fresh stock solutions if degradation is suspected. |
| Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Short incubation time: The treatment time may be insufficient to observe significant degradation. | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time. | |
| Low expression of VHL E3 ligase: The cell line used may have low endogenous levels of the VHL E3 ligase, which is required for this compound's activity. | Confirm VHL expression in your cell line via Western blot or qPCR. If VHL levels are low, consider using a different cell line. | |
| Cell line is resistant to ERα degradation: The cells may have mutations in ERα or the ubiquitin-proteasome pathway that confer resistance. | Sequence the ERα gene in your cell line to check for mutations. Treat with a proteasome inhibitor (e.g., MG132) as a positive control to confirm the involvement of the proteasome. | |
| High variability between replicates. | Inconsistent cell seeding or treatment: Uneven cell numbers or inaccurate pipetting of this compound can lead to variability. | Ensure accurate and consistent cell seeding and compound addition. Use calibrated pipettes and proper mixing techniques. |
| Cell health issues: Unhealthy or stressed cells may respond differently to treatment. | Monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Unexpected off-target effects. | High concentration of this compound: Using excessively high concentrations may lead to non-specific effects. | Use the lowest effective concentration determined from dose-response studies. |
| Compound toxicity: At very high concentrations, the compound itself or the solvent (e.g., DMSO) may be toxic to the cells. | Perform a cell viability assay to assess the toxicity of this compound and the vehicle control at the concentrations used. |
Stability and Storage Data
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 3 years | Protect from light |
| 4°C | 2 years | Protect from light | |
| Stock Solution in Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw |
| -20°C | 1 month | Protect from light |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol describes the assessment of ERα protein levels in cells treated with this compound.
1. Cell Seeding and Treatment:
-
Seed MCF-7 or T47D cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 0.1 nM to 100 nM is recommended. Include a vehicle control (e.g., DMSO).
-
Replace the medium with the this compound containing medium and incubate for the desired time (e.g., 8, 16, or 24 hours).
2. Cell Lysis:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[7]
-
Run the gel according to the manufacturer's instructions.
5. Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well for MCF-7).
-
Allow cells to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the desired concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 3-5 days).
3. Viability Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix and incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader of ERα.
Caption: Experimental workflow for Western blot analysis of ERα degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of ERD-308
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of ERD-308, a potent Proteolysis Targeting Chimera (PROTAC) estrogen receptor degrader. This document provides immediate safety and logistical information to ensure the responsible management of this compound and associated waste streams in a laboratory setting.
As a potent, biologically active compound, this compound requires careful handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates best practices for the disposal of similar research-grade, biologically active small molecules and their solutions.
I. Quantitative Data Summary for this compound Disposal
The following table summarizes key quantitative and qualitative parameters for the safe disposal of this compound and related materials. These are based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Justification & Remarks |
| Waste Segregation | All this compound waste must be segregated as hazardous chemical waste. | Prevents accidental exposure and ensures proper treatment. Do not mix with biohazardous or radioactive waste unless it is dually contaminated. |
| pH of Aqueous Waste | Neutral pH (6-8) is preferred before collection. | Avoids reactive hazards. However, drain disposal of aqueous solutions containing this compound is not recommended. |
| Container Headspace | Leave at least 10% headspace in liquid waste containers. | Prevents spills and allows for vapor expansion. |
| Contaminated Sharps | Dispose of in a designated, puncture-proof sharps container for chemical waste. | Prevents physical injury and chemical exposure. |
| Solid Waste | Collect in a clearly labeled, sealed container (e.g., a pail lined with a clear plastic bag). | Prevents aerosolization and contamination. Do not use biohazard bags for chemical waste.[1] |
| DMSO Solutions | Collect in a designated, compatible container for halogenated or non-halogenated solvent waste, as per your institution's guidelines. | DMSO can penetrate the skin and may carry dissolved substances with it. It should be disposed of as a combustible solvent, typically via incineration.[2][3] |
II. Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of this compound in various forms.
A. Disposal of Unused or Expired Solid this compound
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (butyl rubber is recommended for handling DMSO solutions).[3]
-
Container Preparation: Obtain a designated hazardous chemical waste container from your institution's Environmental Health & Safety (EHS) department. The container should be clearly labeled "Hazardous Waste" and include the full chemical name ("this compound"), CAS number (2320561-35-9), and any known hazards.
-
Transfer: Carefully transfer the solid this compound into the waste container in a chemical fume hood to avoid inhalation of any dust.
-
Sealing and Storage: Securely close the waste container and store it in a designated satellite accumulation area for hazardous waste. Ensure the storage area is well-ventilated and away from incompatible materials.
-
Waste Pickup: Arrange for pickup by your institution's EHS department for proper disposal, which will likely involve incineration at a licensed facility.
B. Disposal of this compound Solutions (e.g., in DMSO)
-
PPE: Adhere to the same PPE requirements as for solid this compound.
-
Waste Collection: Collect all liquid waste containing this compound, including stock solutions and experimental dilutions, in a dedicated, leak-proof, and chemically compatible liquid waste container. Do not pour any amount down the drain.[4][5]
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in Dimethyl Sulfoxide"), their approximate concentrations, and any relevant hazard information.
-
Storage: Keep the liquid waste container tightly sealed when not in use and store it in secondary containment (e.g., a spill tray) within a designated satellite accumulation area.
-
Disposal: Request a waste pickup from your institution's EHS department. The typical disposal method for organic solvent waste is incineration.[2]
C. Disposal of Contaminated Labware and Materials
-
Sharps: Needles, syringes, and other contaminated sharps should be placed directly into a designated, puncture-resistant sharps container for chemically contaminated sharps.[1] Do not mix with biohazardous sharps.
-
Glassware: Empty and rinse glassware that has come into contact with this compound. The first rinse should be collected as hazardous liquid waste.[5][6] Subsequent rinses with water may be permissible for drain disposal, but consult your local EHS guidelines.
-
Solid Waste: Gloves, pipette tips, and other disposable solid materials contaminated with this compound should be collected in a designated solid chemical waste container.[1] This is typically a pail lined with a clear plastic bag.[1] Do not use red biohazard bags.[6]
-
Labeling and Sealing: Seal the bag or container when it is three-quarters full, label it as "Hazardous Waste" with the name of the contaminating chemical (this compound), and arrange for EHS pickup.
III. Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from laboratory activities involving this compound.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. DMSO disposal - General Lab Techniques [protocol-online.org]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
